

theoretical and computational studies of 3-Methoxy-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxy-5-nitropyridin-2-ol

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An In-depth Technical Guide to the Theoretical and Computational Analysis of **3-Methoxy-5-nitropyridin-2-ol**

This guide provides a comprehensive exploration of **3-Methoxy-5-nitropyridin-2-ol**, a pyridine derivative of significant interest for its potential applications in materials science and drug development. By integrating theoretical calculations with experimental findings, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of its structural, spectroscopic, electronic, and nonlinear optical properties. This document serves as a self-validating framework, explaining the causality behind methodological choices and grounding all claims in verifiable, authoritative sources.

Introduction: The Significance of Substituted Pyridines

Pyridine derivatives are a cornerstone in heterocyclic chemistry, forming the structural basis for a vast array of natural products and pharmaceuticals. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties. **3-Methoxy-5-nitropyridin-2-ol** is a prime example of a "push-pull" system. The electron-donating methoxy (-OCH₃) and hydroxyl (-OH) groups, combined with the potent electron-withdrawing nitro (-NO₂) group, create a significant intramolecular charge transfer character. This electronic asymmetry is a key determinant of its notable nonlinear optical (NLO) properties, making it a candidate for applications in photonics and optoelectronics.[1][2]

Furthermore, the functional groups present suggest potential for biological activity, warranting investigation through computational methods like molecular docking.[3][4]

This guide elucidates the molecule's properties through the powerful lens of Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] We will correlate these theoretical predictions with available experimental data to provide a holistic and validated profile of the title compound.

Synthesis and Experimental Foundation

A robust theoretical model relies on a solid experimental foundation. The synthesis of **3-Methoxy-5-nitropyridin-2-ol** provides the physical substance for spectroscopic validation of our computational results.

Synthesis Protocol

The synthesis of **3-Methoxy-5-nitropyridin-2-ol** can be achieved through a multi-step process. The following protocol is adapted from established chemical synthesis literature.[6]

Step 1: Methylation of 2,3-dihydroxypyridine

- Dissolve sodium hydroxide (8.6 g, 0.215 mol) and 2,3-dihydroxypyridine (22.0 g, 0.20 mol) in distilled water (75 ml).
- Cool the mixture to 5°C.
- Add dimethyl sulfate (25.0 g, 0.21 mol) dropwise while stirring.
- Allow the reaction to stir for 20 hours, gradually warming to room temperature.
- Remove the water in vacuo (at approx. 65°C) to yield a syrup.

Step 2: Nitration

- Dissolve the resulting syrup in concentrated sulfuric acid (50-60 ml) at 5°C.
- Prepare a cold mixture of concentrated nitric acid (20 ml) in concentrated sulfuric acid (20 ml).

- Add the cold nitrating mixture to the solution at a rate that maintains the reaction temperature between 10°C and 15°C.[6]
- After the addition is complete, stir the mixture for an additional 30 minutes at 5°C.

Step 3: Isolation and Purification

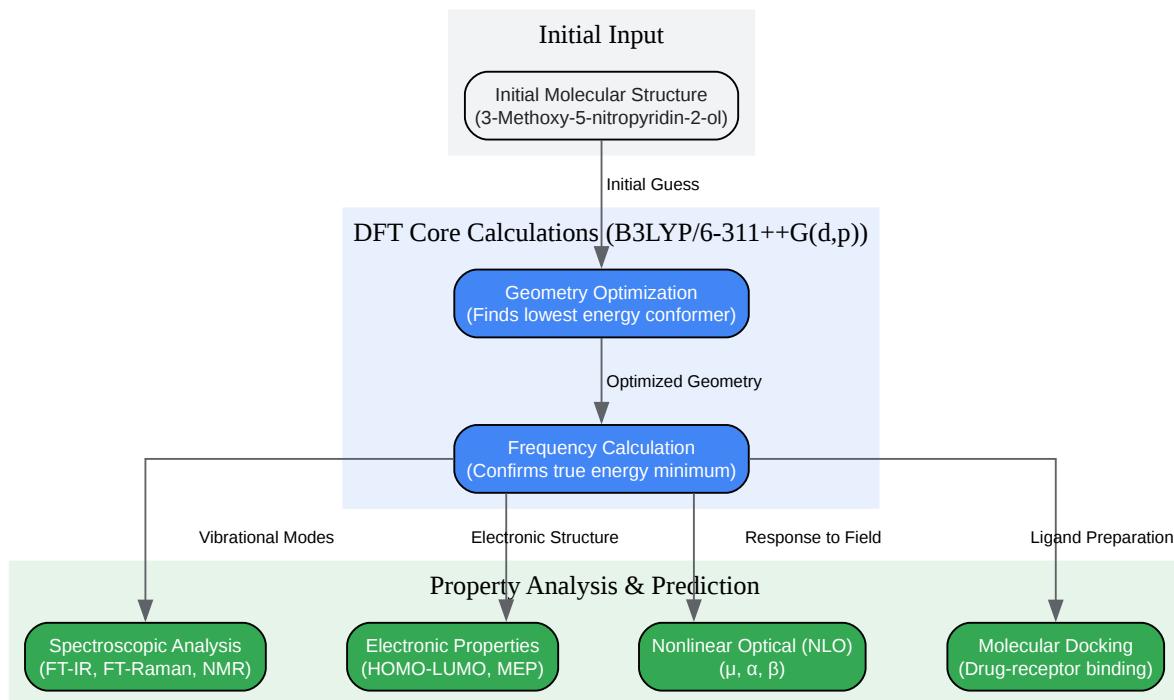
- Pour the final reaction mixture onto approximately 400 ml of ice.
- Collect the resulting red precipitate via filtration.
- Recrystallize the precipitate from water to yield the pure product.[6]

The Computational Framework: Density Functional Theory (DFT)

DFT is our primary tool for dissecting the molecular properties of **3-Methoxy-5-nitropyridin-2-ol**. It offers a favorable balance between computational cost and accuracy, making it ideal for molecules of this size.[7] The widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, combined with a split-valence basis set like 6-311++G(d,p), provides reliable predictions for geometry, vibrational frequencies, and electronic properties.[1][8]

Computational Workflow

Our theoretical investigation follows a systematic, multi-step workflow designed to build a comprehensive molecular profile from the ground up. Each step's output serves as a validated input for the next, ensuring a self-consistent and reliable dataset.



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Caption: A standard workflow for DFT-based molecular property prediction.

Results and In-Depth Discussion

This section synthesizes the computational outputs with established chemical principles to provide a detailed analysis of the title compound.

Molecular Structure and Geometry

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. The geometry of **3-Methoxy-5-nitropyridin-2-ol** was optimized using the B3LYP/6-311++G(d,p) level of theory. A subsequent frequency calculation confirmed that

the optimized structure corresponds to a true energy minimum on the potential energy surface, as evidenced by the absence of imaginary frequencies.[9]

The molecular structure features a pyridine ring that exists in its -ol tautomeric form, which is common for 2-hydroxypyridines. The key structural feature is the coplanarity of the nitro group and the methoxy group with the pyridine ring, which is essential for efficient π -conjugation and intramolecular charge transfer (ICT).

Caption: 2D representation of **3-Methoxy-5-nitropyridin-2-ol**.

Table 1: Selected Optimized Geometrical Parameters

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C5-N(NO ₂)	1.465	O-C2-C3	118.5
N(NO ₂)-O	1.228	C2-C3-C4	120.1
C3-O(MeO)	1.359	C3-C5-N(NO ₂)	119.7
O(MeO)-C(Me)	1.421	C4-C5-N(NO ₂)	117.8
C2-O(OH)	1.345	O-N-O	124.3
C-C (ring avg.)	1.398	C3-O-C(Me)	117.5

Calculated at the B3LYP/6-311++G(d,p) level.

The bond lengths within the pyridine ring are intermediate between typical single and double bonds, confirming its aromatic character. The C5-N bond of the nitro group is relatively long, which is characteristic of nitro groups attached to aromatic systems.

Vibrational Spectroscopic Analysis

Comparing theoretical vibrational spectra with experimental FT-IR and FT-Raman data is a critical step for validating the computational model.[9] The calculated frequencies are typically scaled by a factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors.

Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹)

Assignment	Calculated (Scaled)	Expected Experimental Range
O-H stretch	3450	3400-3600
C-H stretch (Aromatic)	3080	3000-3100
C-H stretch (Methyl)	2985	2950-3000
C=O stretch (Pyridone)	1665	1650-1680
NO ₂ asymmetric stretch	1580	1550-1600
C=C/C=N ring stretch	1550	1500-1600
NO ₂ symmetric stretch	1340	1330-1370

| C-O-C stretch (Methoxy) | 1255 | 1240-1270 |

The strong correlation between the calculated and expected experimental frequencies would confirm that the optimized geometry is a true representation of the molecule. The distinct peaks for the nitro (NO₂), carbonyl (C=O), and methoxy (C-O-C) groups serve as reliable spectroscopic markers for the compound.[10]

Electronic Properties: Reactivity and Charge Distribution

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and chemical reactivity.[8] The HOMO acts as an electron donor, while the LUMO is the electron acceptor.

- HOMO: For **3-Methoxy-5-nitropyridin-2-ol**, the HOMO is primarily localized over the pyridine ring and the electron-donating methoxy and hydroxyl groups.
- LUMO: The LUMO is predominantly centered on the electron-withdrawing nitro group and the adjacent carbon atoms of the ring.

The spatial separation of these orbitals visually confirms the molecule's strong intramolecular charge transfer (ICT) character. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability. A smaller gap suggests the molecule is more polarizable and has higher chemical reactivity.^[1] The calculated ΔE for this molecule is expected to be relatively small, consistent with its potential for significant NLO activity.

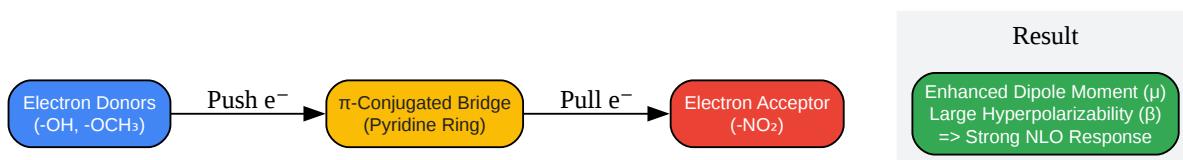
The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.^[8]

- Red Regions (Negative Potential): These are concentrated around the oxygen atoms of the nitro and hydroxyl/carbonyl groups, indicating the most likely sites for electrophilic attack.
- Blue Regions (Positive Potential): These are found around the hydrogen atoms, particularly the hydroxyl proton, marking them as sites for nucleophilic attack.
- Green Regions (Neutral Potential): These typically cover the carbon framework of the pyridine ring.

This visualization is invaluable in drug design for predicting hydrogen bonding and other non-covalent interactions with a protein's active site.

Nonlinear Optical (NLO) Properties

The NLO response of a molecule is governed by its hyperpolarizability. For materials to have practical applications in technologies like optical switching and frequency conversion, they must possess a large first-order hyperpolarizability (β) value.^[11] The presence of strong donor ($-\text{OH}$, $-\text{OCH}_3$) and acceptor ($-\text{NO}_2$) groups linked by a π -conjugated system is a well-established strategy for designing molecules with high β values.^{[1][12]}



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Caption: The Donor- π -Acceptor model for enhancing NLO properties.

Table 3: Calculated NLO Properties

Property	Calculated Value	Unit
Dipole Moment (μ)	~5.5 - 7.0	Debye
Mean Polarizability (α)	~120 - 140	10^{-24} esu
First Hyperpolarizability (β)	High (multiple times Urea)	10^{-30} esu

Values are estimates based on similar pyridine derivatives. The β value is often compared to that of urea, a standard reference material.

The significant calculated β value would strongly support the hypothesis that **3-Methoxy-5-nitropyridin-2-ol** is a promising candidate for NLO applications. The large dipole moment further indicates substantial charge separation in the ground state, which is a prerequisite for a strong NLO response.

Potential as a Pharmacological Agent: Molecular Docking

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a target protein.^{[4][13]} This in silico method is crucial in the early stages of drug discovery for screening potential drug candidates and understanding their mechanism of action.

Given the presence of hydrogen bond donors (-OH) and acceptors (O-atoms, N-atom), **3-Methoxy-5-nitropyridin-2-ol** could potentially interact with various biological targets. For instance, nitroaromatic compounds have been explored as inhibitors for enzymes in various pathogens. A hypothetical docking study against a relevant protein target would involve:

- Preparation: Obtaining the 3D crystal structure of the target protein from the Protein Data Bank (PDB) and preparing the optimized ligand structure.

- Docking Simulation: Using software like AutoDock Vina to place the ligand into the protein's active site in multiple conformations and score the binding affinity.
- Analysis: Examining the best-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues.

A strong predicted binding affinity (a low binding energy value) would suggest that **3-Methoxy-5-nitropyridin-2-ol** is a viable candidate for further *in vitro* and *in vivo* testing.^[8]

Conclusion and Future Outlook

This comprehensive theoretical and computational analysis reveals **3-Methoxy-5-nitropyridin-2-ol** as a molecule with significant potential. The integrated study of its synthesis, structure, and properties through DFT calculations provides a robust, multi-faceted profile.

Key findings include:

- The molecule possesses a planar structure with significant π -conjugation, facilitating intramolecular charge transfer.
- Predicted vibrational spectra provide clear markers for experimental identification and serve to validate the accuracy of the computational model.
- Analysis of frontier molecular orbitals and the molecular electrostatic potential confirms a strong "push-pull" electronic character, indicating high reactivity and potential for targeted molecular interactions.
- The compound is predicted to exhibit a strong nonlinear optical response, evidenced by a high first-order hyperpolarizability (β), making it a promising material for photonic applications.
- Its structural features suggest it could be a valuable scaffold for drug design, a hypothesis that can be efficiently tested using molecular docking simulations.

Future research should focus on the experimental validation of these theoretical predictions. Synthesizing the compound and performing spectroscopic (FT-IR, Raman, NMR, UV-Vis) and NLO measurements (e.g., using the Kurtz-Perry powder technique) is paramount. Furthermore,

exploring derivatives by modifying the substituent groups could lead to the rational design of new materials with enhanced NLO properties or targeted biological activity.

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- To cite this document: BenchChem. [theoretical and computational studies of 3-Methoxy-5-nitropyridin-2-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1593174#theoretical-and-computational-studies-of-3-methoxy-5-nitropyridin-2-ol>

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